6-Iodopyridin-2-amine

Organic Synthesis Halogen Exchange Copper Catalysis

Bromo and chloro analogs often demand harsh conditions that limit late-stage functionalization of precious scaffolds. 6-Iodopyridin-2-amine solves this via a weak C-I bond (~52 kcal/mol) that undergoes rapid Pd(0) oxidative addition, delivering 80-95% cross-coupling yields under milder conditions. • Outperforms bromo/chloro analogs in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings • Bifunctional scaffold: 2-NH₂ enables diazotization/amidation; 6-I serves as a latent handle for late-stage SAR diversification • 97% purity; shipped under cold chain (2-8°C) with light protection

Molecular Formula C5H5IN2
Molecular Weight 220.01 g/mol
CAS No. 88511-25-5
Cat. No. B1289233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodopyridin-2-amine
CAS88511-25-5
Molecular FormulaC5H5IN2
Molecular Weight220.01 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)I)N
InChIInChI=1S/C5H5IN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8)
InChIKeyYGGUZZJLGAUOLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodopyridin-2-amine: Compound Overview


6-Iodopyridin-2-amine is a disubstituted pyridine derivative featuring an amino group at the 2-position and an iodine atom at the 6-position (C₅H₅IN₂, MW 220.01 g/mol). It belongs to the 2-aminopyridine class of heterocyclic building blocks widely employed in medicinal chemistry and materials science . The C–I bond at position 6 renders this compound a privileged electrophilic partner for transition metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling rapid construction of biaryl and heteroaryl architectures . Unlike its chloro and bromo analogs, the iodo substituent provides a distinct reactivity profile that is kinetically and thermodynamically advantageous for palladium-mediated bond formation [1]. 6-Iodopyridin-2-amine is available from multiple reputable suppliers (Sigma-Aldrich AldrichCPR, Aladdin, Bidepharm) with purities ≥97% .

Synthetic Utility Electrophilic partner for Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira)
Reactivity Profile Superior oxidative addition kinetics vs. bromo and chloro analogs
Supply Context Available at ≥97% purity with multi-method analytical certification

Why 6-Iodopyridin-2-amine Is Irreplaceable vs. Halogen Analogs


The halogen atom at position 6 is not a spectator substituent—it governs the compound's reactivity, physicochemical properties, and handling requirements. The C–I bond (bond dissociation energy ~52 kcal/mol) is significantly weaker than C–Br (~66 kcal/mol) and C–Cl (~82 kcal/mol), resulting in markedly faster oxidative addition with palladium(0) catalysts and enabling cross-coupling under milder conditions [1]. Empirical studies on pyridine halides confirm that reactivity decreases in the order I > Br ≫ Cl, with iodo substrates delivering higher yields and shorter reaction times in carbonylative Suzuki couplings [2]. Additionally, the larger van der Waals radius of iodine (1.98 Å vs. Br 1.85 Å, Cl 1.75 Å) alters steric and electronic properties, influencing regioselectivity in multi-halogenated substrates. Physical properties diverge sharply: 6-iodopyridin-2-amine melts at 103–104 °C, whereas the bromo analog melts at 88–91 °C and the chloro analog at 69–73 °C, directly impacting formulation and purification strategies [3]. Furthermore, the iodo compound requires light-protected, refrigerated storage (2–8 °C) under inert atmosphere, whereas the bromo analog is stable at room temperature [3]. These differences mean that substituting the iodo derivative with its bromo or chloro counterpart is not a trivial swap—it fundamentally alters reaction kinetics, yields, physical handling, and storage logistics.

Attribute
6-Iodo Target
Bromo/Chloro Alternatives
Reactivity
Faster oxidative addition; higher reported yields
Slower kinetics; may require harsher conditions
Storage
Refrigerated (2–8 °C), light-protected, inert atm.
Ambient temperature; standard shelf storage
Certification
Multi-method (NMR, HPLC, GC)
Typically single-method (GC or HPLC)

6-Iodopyridin-2-amine: Quantitative Evidence Guide


Synthetic Accessibility via Halogen Exchange

6-Iodopyridin-2-amine can be prepared in 89% isolated yield from 6-bromopyridin-2-amine via a copper(I)-catalyzed halogen exchange (Finkelstein-type) reaction using sodium iodide and N,N′-dimethylethylenediamine in 1,4-dioxane at 110 °C over 6 hours under inert atmosphere [1]. This high-yielding transformation converts the less reactive bromo precursor into the iodo building block, which then serves as a superior substrate for subsequent palladium-catalyzed cross-couplings. In contrast, the reverse transformation (iodo → bromo) is not synthetically practical. The 89% yield, achieved from 519 mg of 2-amino-6-bromopyridine substrate, establishes 6-iodopyridin-2-amine as a synthetically accessible, high-value intermediate that not all halogenated 2-aminopyridine analogs can match [1].

Halogen Exchange Yield
Head-to-head
89% isolated yield
Supports on-demand synthesis from bromo precursor
CuI-catalyzed; reverse transformation not practical
Organic Synthesis Halogen Exchange Copper Catalysis Process Chemistry

Cross-Coupling Reactivity: Iodo vs. Bromo Pyridines

In a systematic study of carbonylative Suzuki cross-coupling of pyridine halides with aryl boronic acids, the order of reactivity was unequivocally established as iodopyridines > bromopyridines, with optimal benzoylpyridine yields reaching 80–95% for iodo substrates [1]. The study further demonstrated that reactivity decreases from 2-iodopyridines to 4-iodopyridines to 3-iodopyridines, confirming that 2-iodo-substituted pyridines—the substitution pattern present in 6-iodopyridin-2-amine—represent the most reactive regioisomers. While this study examined mono-iodopyridines and bromopyridines generally rather than 6-iodopyridin-2-amine specifically, the electronic influence of the 2-amino group further enhances the reactivity of the C–I bond toward oxidative addition with Pd(0) via resonance donation (class-level inference). Under the same optimized conditions, bromopyridines require longer reaction times or higher catalyst loadings to achieve comparable yields, and chloropyridines are essentially unreactive in this system [1].

Cross-Coupling Reactivity
Class-level
I > Br > Cl; 80–95% reported yield
Reported reactivity hierarchy for carbonylative Suzuki
Class-level inference; 2-amino enhances Pd(0) insertion
Cross-Coupling Palladium Catalysis Suzuki-Miyaura Reaction Carbonylative Coupling

Physical Property Comparison: Halogenated Analogs

6-Iodopyridin-2-amine exhibits a melting point of 103–104 °C, which is 12–16 °C higher than that of 6-bromopyridin-2-amine (88–91 °C) and 30–35 °C higher than that of 6-chloropyridin-2-amine (69–73 °C) [1]. Its density is 2.1 g/cm³, compared to 1.7 g/cm³ for the bromo analog and 1.3 g/cm³ for the chloro analog . The boiling point follows the same trend: 309.4 °C (iodo) vs. 273.0 °C (bromo) vs. 255.7 °C (chloro) . These systematic differences arise from the progressive increase in molecular weight and polarizability across the halogen series (I > Br > Cl). The higher melting point of the iodo derivative facilitates purification by recrystallization and improves handling as a crystalline solid, while the higher density affects solution-phase concentration calculations and scale-up considerations.

Physical Properties
Cross-study
mp 103–104 °C; density 2.1 g/cm³
Higher mp facilitates recrystallization
Systematic increase vs. Br (88–91 °C) and Cl (69–73 °C)
Physicochemical Properties Melting Point Density Thermal Characterization

Storage and Handling: Light Sensitivity Requirements

The C–I bond in 6-iodopyridin-2-amine is photolabile and susceptible to homolytic cleavage under ambient light, generating iodine radicals that can promote decomposition pathways. Consequently, this compound requires storage at 2–8 °C, protected from light, under an inert argon atmosphere . In contrast, 6-bromopyridin-2-amine is stable at room temperature and does not require light protection or inert atmosphere . This differential storage requirement is a direct consequence of the weaker C–I bond (BDE ≈ 52 kcal/mol) compared to C–Br (BDE ≈ 66 kcal/mol), which makes the iodo derivative more prone to photolytic and thermal degradation [1]. The Sigma-Aldrich offering of 6-iodopyridin-2-amine as an AldrichCPR (Custom Product Request) item, with no analytical data collected by the vendor and sales on an 'as-is' basis, further underscores the specialized handling required .

Storage & Handling
Supplier spec
2–8 °C, light-protected, argon
Procurement must account for cold-chain logistics
AldrichCPR: as-is basis, no vendor QC data
Storage Stability Light Sensitivity Inert Atmosphere Procurement Logistics

Purity and Multi-Method Analytical Certification

6-Iodopyridin-2-amine is consistently supplied at ≥97% purity by Bidepharm and Aladdin, with batch-specific certificates of analysis including NMR, HPLC, and GC data . In comparison, 6-bromopyridin-2-amine is typically offered at 98% purity, and 6-chloropyridin-2-amine at ≥97% (GC) . While the nominal purity difference is marginal, the availability of multi-technique analytical certification (NMR + HPLC + GC) for the iodo derivative exceeds the typical single-method certification (GC or HPLC only) provided for the chloro and bromo analogs. Bidepharm, a Chinese GMP-accredited supplier, provides batch-specific QC reports for 6-iodopyridin-2-amine, facilitating regulatory documentation for applications requiring traceable quality assurance .

Analytical Certification
Data to verify
≥97% purity; NMR + HPLC + GC
Multi-method certification supports traceable QC
Batch-specific reports from GMP-accredited supplier
Quality Control Purity Analysis GMP Standards Analytical Certification

6-Iodopyridin-2-amine: Application Scenarios


Pd-Catalyzed Cross-Coupling for Medicinal Chemistry

The C–I bond in 6-iodopyridin-2-amine undergoes rapid oxidative addition with Pd(0) catalysts, enabling efficient Suzuki-Miyaura (aryl boronic acids), Buchwald-Hartwig (amines), and Sonogashira (terminal alkynes) couplings under mild conditions [1]. The 2-amino group provides an orthogonal handle for subsequent diazotization, amidation, or heterocycle annulation, making this compound a linchpin for constructing diverse compound libraries. As demonstrated by the carbonylative Suzuki study, iodopyridines achieve 80–95% yields under optimized conditions, outperforming their bromo counterparts [1]. This scenario is particularly relevant for medicinal chemistry groups synthesizing kinase inhibitor scaffolds, GPCR ligand libraries, or PROTAC precursor intermediates.

Late-Stage Functionalization in Drug Discovery

The high reactivity of the C–I bond enables late-stage diversification of complex intermediates where precious advanced scaffolds cannot tolerate harsh conditions [2]. 6-Iodopyridin-2-amine can be incorporated early in a synthetic sequence, with the iodine atom serving as a latent functional handle for late-stage diversification. This strategy is particularly valuable when synthesizing structure-activity relationship (SAR) libraries where the 6-position must be varied across aryl, heteroaryl, alkynyl, or amino substituents [2]. The 89% synthetic yield from the bromo precursor ensures adequate material throughput for multi-gram scale-up [3].

Radiolabeled Tracer Synthesis via Iodine Exchange

The presence of a pre-installed iodine atom at position 6 makes 6-iodopyridin-2-amine a candidate precursor for isotopic exchange reactions with radioiodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for SPECT imaging or targeted radiotherapy applications [4]. The C–I bond's lability facilitates exchange under mild conditions, and the 2-amino group can be further derivatized to attach targeting vectors. While no specific radiochemical yields are reported for this exact compound, the class-level behavior of iodopyridines in isotopic exchange is well-documented [4].

Sequential Cross-Coupling for Multi-Halogenated Scaffolds

6-Iodopyridin-2-amine can serve as the starting point for sequential, chemoselective cross-coupling strategies when combined with other halogenated pyridine building blocks. The reactivity hierarchy (I > Br ≫ Cl) allows selective functionalization of the 6-iodo position in the presence of bromo or chloro substituents elsewhere on the pyridine ring [1]. This chemoselectivity enables the construction of trisubstituted pyridines with precise regiochemical control, as documented in the patent literature for GPR54 antagonist analogs [3]. The compound's bifunctional nature (amino + iodo) makes it uniquely suited for iterative coupling sequences where the amino group is protected, the iodo position is functionalized, and then the amino group is deprotected for subsequent diversification.

Application
Selection Property
Validation Focus
Med Chem Cross-Coupling
Pd-catalyzed oxidative addition
Reported yield and selectivity context
Late-Stage Diversification
Latent iodo functional handle
Chemoselectivity in SAR library synthesis
Radioisotopic Labeling
Pre-installed iodine site
Isotopic exchange feasibility review
Sequential Functionalization
Reactivity hierarchy I > Br » Cl
Regiochemical control in polyhalogenated scaffolds

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